molecular formula C7H6BrN3 B1408160 5-Bromo-6-methylimidazo[1,2-a]pyrazine CAS No. 1346157-10-5

5-Bromo-6-methylimidazo[1,2-a]pyrazine

Cat. No. B1408160
CAS RN: 1346157-10-5
M. Wt: 212.05 g/mol
InChI Key: ZOTNJGONEBSUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methylimidazo[1,2-a]pyrazine” is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the imidazo[1,2-a]pyrazine ring system . The InChI code for this compound is 1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 .

Scientific Research Applications

Uterine-Relaxing and Antibronchospastic Properties

5-Bromoimidazo-[1,2-a]pyrazine derivatives demonstrate significant in vitro uterine-relaxing and in vivo antibronchospastic activities. These compounds, synthesized through condensation reactions, also exhibit positive chronotropic and inotropic effects on isolated atria, suggesting potential applications in cardiac stimulation (Sablayrolles et al., 1984).

Anti-Inflammatory Activity

A group of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, synthesized from substituted 2-aminopyrazines, showed promising results in evaluating their anti-inflammatory activity in vivo (Abignente et al., 1992).

Green Synthesis and Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized under green conditions and screened for antimicrobial activity, have shown significant potential. These compounds were prepared using microwave irradiation, showcasing an eco-friendly approach in medicinal chemistry (Jyothi & Madhavi, 2019).

Chemiluminescence Properties

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one and similar compounds have been studied for their chemiluminescence properties. These findings are crucial in the development of new biochemical assays and diagnostic tools (Toya et al., 1992).

Future Directions

The future directions for research on “5-Bromo-6-methylimidazo[1,2-a]pyrazine” could include further studies on its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in medicinal chemistry and material science could be explored .

properties

IUPAC Name

5-bromo-6-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNJGONEBSUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methylimidazo[1,2-a]pyrazine
Reactant of Route 3
5-Bromo-6-methylimidazo[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methylimidazo[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-methylimidazo[1,2-a]pyrazine
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-methylimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.